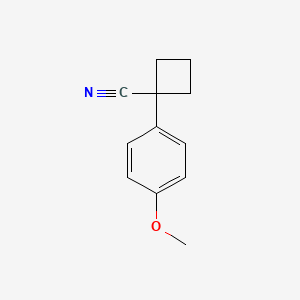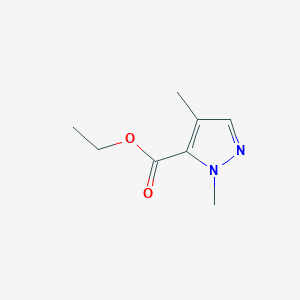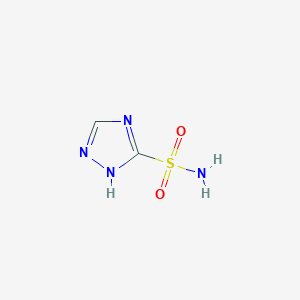
1-(4-Methoxyphenyl)cyclobutanecarbonitrile
概要
説明
“1-(4-Methoxyphenyl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .科学的研究の応用
Photocycloaddition Reactions
1-(4-Methoxyphenyl)cyclobutanecarbonitrile has been studied in the context of photocycloaddition reactions. Research by Minter et al. (2002) on isomeric cyclobutanes generated from photochemical [2 + 2] cycloaddition of N-methylisocarbostyril and 4-methoxy-3-buten-2-one reveals a 100% regioselective reaction, highlighting its potential synthetic utility in de Mayo type reactions (Minter et al., 2002). Similarly, Mella et al. (1991) found that irradiation of 1-naphthalenecarbonitrile with arylalkenes leads to the formation of regioisomeric endo cyclobutane adducts and azabutadienes (Mella et al., 1991).
Lewis-Acid-Catalyzed Reactions
Research by Yao et al. (2009) demonstrates that bis(4-methoxyphenyl)methanol can be transformed via BF3·OEt2-catalyzed reactions with (arylmethylene)cyclopropanes to produce polysubstituted cyclopentenes, methylenecyclobutanes, and dienes. This indicates a versatile role in synthetic organic chemistry (Yao et al., 2009).
Crystal Structure Analysis
K. Mantelingu and colleagues (2007) synthesized a compound involving 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, an analogue of this compound, and investigated its structure using X-ray crystallography. This study demonstrates the importance of such compounds in the field of crystallography and material science (Mantelingu et al., 2007).
Fluorescence and Probe Properties
In a study by Singh and Kanvah (2000), the fluorescence and fluorescence probe properties of diarylbutadienes, including derivatives of this compound, were investigated. This study has implications for the development of novel fluorescence probes and sensors (Singh & Kanvah, 2000).
Radical Annulations and Cyclisations
Nanni et al. (1995) explored the reaction of 4-methoxyphenylisonitrile with phenylacetylene, leading to the formation of cyclopenta-fused quinoxalines. This illustrates the compound's utility in radical annulation and cyclisation reactions, which are fundamental in organic synthesis (Nanni et al., 1995).
Photoinduced Electron Transfer
Research by Ikeda et al. (2004) investigates the rearrangement of a 2-methylenecyclobutanone derivative triggered by photoinduced electron transfer, suggesting the potential of this compound in photochemical studies (Ikeda et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .
特性
IUPAC Name |
1-(4-methoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVJOZLYNVVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619776 | |
| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29786-45-6 | |
| Record name | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29786-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)


![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)



